去芳基雷诺嗪
描述
“O-Desaryl Ranolazine” is a compound with the molecular formula C17H27N3O3 . It’s a piperazine derivative and has been found to be a ranolazine metabolite . Ranolazine is a well-tolerated medication that selectively inhibits the late sodium current .
Molecular Structure Analysis
The molecular structure of “O-Desaryl Ranolazine” is complex. Its IUPAC name is 2-[4-(2,3-dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide . The structure resembles that of lidocaine and mexiletine, representatives of class IB antiarrhythmic drugs .
Chemical Reactions Analysis
Ranolazine, from which “O-Desaryl Ranolazine” is derived, inhibits sodium and potassium ion channel currents . It inhibits the late phase of the inward sodium current during cardiac repolarization . This inhibition leads to a decrease in intracellular calcium, reducing ventricular wall tension and improving coronary blood flow .
Physical And Chemical Properties Analysis
“O-Desaryl Ranolazine” has a molecular weight of 321.4 g/mol . It has a computed XLogP3-AA of 0.4 and a topological polar surface area of 76 Ų . The exact mass and monoisotopic mass are both 321.20524173 g/mol .
科学研究应用
缺血再灌注损伤中的心脏保护作用:雷诺嗪已被证明可以减少钙超载和氧化应激,改善线粒体完整性,从而为分离心脏中的缺血再灌注损伤提供保护 (Aldakkak 等人,2011 年)。
抗心律失常作用:该药物在心室和心房中均表现出显着的抗心律失常作用,特别是在抑制房颤和快速性心律失常方面效果显著 (Antzelevitch 等人,2011 年), (Gupta 等人,2015 年)。
对缺血性心脏葡萄糖氧化的影响:已发现雷诺嗪可以刺激常氧、缺血和再灌注缺血大鼠心脏中的葡萄糖氧化,表明其在缺血条件下提高能量效率中的作用 (McCormack 等人,1996 年)。
在心肌梗死中的潜力:在实验模型中,雷诺嗪减少了心肌梗死面积,改善了左心室功能,并减少了缺血/再灌注引起的恶性心律失常 (Hale 和 Kloner,2014 年)。
钠通道阻滞和抗心律失常:已证明该药物通过增加房间传导时间和再极化后不应期,在实验性兔模型中有效抑制房颤 (Milberg 等人,2013 年)。
左心室功能改善:雷诺嗪已被证明可以改善稳定性心绞痛患者的左心室收缩和舒张功能 (Figueredo 等人,2011 年)。
探索超越心绞痛:雷诺嗪的作用不仅仅限于心绞痛,在肺动脉高压、舒张功能障碍和糖尿病等疾病中具有潜在应用 (Banerjee 等人,2017 年)。
对心肌能量代谢的影响:它将心肌能量代谢从游离脂肪酸转向葡萄糖,从而减少心肌缺血损伤 (Hill 和 Schofield,2002 年)。
作用机制
Target of Action
O-Desaryl Ranolazine primarily targets the cardiac late sodium current (INa) . This current plays a crucial role in the electrolyte balance in the myocardium, which is essential for normal heart function .
Mode of Action
At therapeutic concentrations, O-Desaryl Ranolazine can inhibit the cardiac late sodium current (INa) . This inhibition may affect the electrolyte balance in the myocardium, leading to relief from angina symptoms . It also inhibits the delayed rectifier potassium current (IKr) at clinically therapeutic concentrations, which prolongs the ventricular action potential duration .
Biochemical Pathways
The inhibition of the late phase of the inward sodium current during cardiac repolarization has been well studied . In disease states, enhanced sodium-calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium . This intracellular calcium overload is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion .
Pharmacokinetics
Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . Approximately 5% is excreted renally unchanged . The elimination half-life of ranolazine is 1.4–1.9 hours . The absolute bioavailability ranges from 35% to 50% . Ranolazine’s pharmacokinetics are unaffected by sex, congestive heart failure, and diabetes mellitus . The area under the curve (auc) increases up to 2-fold with advancing degree of renal impairment .
Result of Action
The result of O-Desaryl Ranolazine’s action is the relief from uncomfortable and debilitating symptoms of chronic angina . By inhibiting the late sodium current, it may affect the electrolyte balance in the myocardium, relieving angina symptoms . The QT prolongation effect of ranolazine on the surface electrocardiogram is the result of inhibition of IKr, which prolongs the ventricular action potential .
Action Environment
The action of O-Desaryl Ranolazine can be influenced by various environmental factors. For instance, the drug’s effect on the QT interval is increased in the setting of liver dysfunction . Therefore, it is contraindicated in persons with mild to severe liver disease . Furthermore, the concentration of ranolazine increases by about 50% in patients with mild, moderate, and severe renal impairment .
未来方向
Ranolazine, from which “O-Desaryl Ranolazine” is derived, has shown benefits beyond angina relief . Extended benefits have been observed in the management of arrhythmias, diastolic dysfunction, pulmonary hypertension, and chemotherapy-related cardiotoxicity . Future research may explore whether “O-Desaryl Ranolazine” shares these benefits.
属性
IUPAC Name |
2-[4-(2,3-dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-13-4-3-5-14(2)17(13)18-16(23)11-20-8-6-19(7-9-20)10-15(22)12-21/h3-5,15,21-22H,6-12H2,1-2H3,(H,18,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEJNELBMSFPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675825 | |
Record name | 2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desaryl Ranolazine | |
CAS RN |
172430-46-5 | |
Record name | 4-(2,3-Dihydroxypropyl)-N-(2,6-dimethylphenyl)-1-piperazineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172430-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CVT-2512 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172430465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CVT-2512 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04210SF62M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。